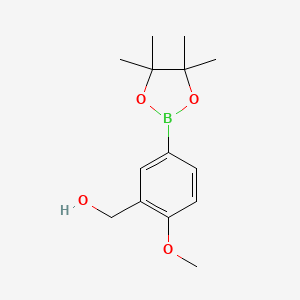

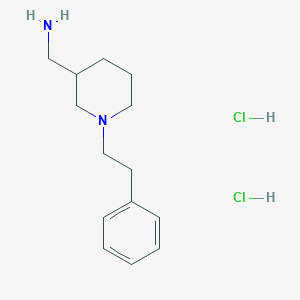

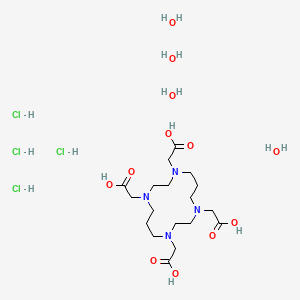

![molecular formula C15H9F3O2 B1398556 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one CAS No. 4504-94-3](/img/structure/B1398556.png)

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Efficient Synthesis Method : A novel and efficient synthesis method for dibenzo[b,e]oxepin-11(6H)-ones via direct intramolecular ortho-acylation from readily available 2-(phenoxymethyl)benzoic acids using a cooperative system of sustainable FeCl2 and Cl2CHOCH3 was developed. This method is compatible with various functional groups and showcases good to excellent yields and high regioselectivity. The synthesis of the known tricyclic drug doxepin and a library of oxepin-based derivatives was accomplished with this method (Scoccia et al., 2017).

Biological and Medicinal Research

Selective p38 MAP Kinase Inhibition : Disubstituted dibenzo[b,e]oxepin-11(6H)-ones, particularly those with hydrophilic residues at position 9, demonstrated substantial improvement in inhibitory potency and metabolic stability. The compounds effectively inhibit tumor necrosis factor-α (TNF-α) release in human whole blood. The binding mode of these compounds was confirmed through protein X-ray crystallography, indicating a significant role in managing inflammatory processes (Baur et al., 2013).

Antimicrobial Activity : Dibenz[b,e]oxepin derivatives with oximino moiety, fluorine (F), and trifluoromethyl (CF3) group substituents exhibited notable antibacterial activity against both Gram-positive and Gram-negative strains. This finding positions these compounds as potential candidates for the development of novel antimicrobial drugs (Limban & Chifiriuc, 2011).

Photopharmacology Potential : Dibenzo[b, f]oxepine derivatives connected with fluorine azobenzenes demonstrated potential in photopharmacology. The interaction of these compounds with the colchicine α and β-tubulin binding site, as well as the notable UV-VIS spectral features, particularly for compounds with an azo bond in the meta position, suggests potential applications in photopharmacology, leveraging light to control biological processes (Borys et al., 2022).

Applications in Material Science and Engineering

- Corrosion Inhibition for Copper : The compound doxepin, containing the dibenzo[b,e]oxepin-11(6H)-ylidene moiety, was investigated for its corrosion inhibiting properties for copper in saline solutions. The study showed that doxepin acts as a mixed-type inhibitor and prevents the formation of oxides on the copper surface, demonstrating the potential of dibenzo[b,e]oxepin-11(6H)-one derivatives in material protection and maintenance (Varvara et al., 2020).

Wirkmechanismus

Target of Action

The primary target of 3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one is the human histamine H1 receptor (H1R) . This receptor plays a crucial role in mediating the physiological responses to the biogenic amine histamine, which is involved in various pathophysiological processes such as allergies and inflammations .

Mode of Action

The compound interacts with its target, the H1R, by sitting deep in the ligand-binding pocket and directly interacting with Trp428 (6.48) , a highly conserved key residue in G-protein-coupled-receptor activation . This interaction triggers a series of biochemical events leading to the receptor’s activation or inhibition.

Biochemical Pathways

Upon interaction with the H1R, the compound affects the histaminergic signaling pathway. The downstream effects of this interaction can lead to a variety of physiological responses, including the alleviation of symptoms of allergic reactions .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the modulation of histaminergic signaling. By interacting with the H1R, the compound can potentially alleviate the symptoms of allergic reactions .

Biochemische Analyse

Biochemical Properties

3-(trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with the human histamine H1 receptor, a G-protein-coupled receptor involved in allergic reactions and inflammation . The compound binds deeply within the ligand-binding pocket of the receptor, interacting with key residues such as Trp428, which is crucial for receptor activation . This interaction highlights the compound’s potential as a histamine H1 receptor antagonist, which could be beneficial in treating allergic conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways by modulating the activity of the histamine H1 receptor, thereby affecting downstream signaling cascades . This modulation can lead to changes in gene expression and cellular metabolism, ultimately impacting cell function. For instance, the compound’s antagonistic action on the histamine H1 receptor can reduce the release of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its binding to the histamine H1 receptor involves interactions with conserved residues within the receptor’s ligand-binding pocket . This binding inhibits the receptor’s activation, preventing the downstream signaling that leads to allergic and inflammatory responses. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, maintaining its efficacy over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits histamine H1 receptor activity, reducing allergic and inflammatory responses . At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of dose optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve enzymes such as cytochrome P450 oxidases, which catalyze the oxidation of the compound, and transferases, which facilitate its conjugation with glucuronic acid or sulfate.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cell membranes by organic anion-transporting polypeptides (OATPs) and distributed within tissues based on its affinity for various binding proteins . This distribution influences its localization and accumulation in target tissues, affecting its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with its target receptors and enzymes . Post-translational modifications, such as phosphorylation, may influence its localization to specific cellular compartments or organelles, thereby modulating its activity and function.

Eigenschaften

IUPAC Name |

3-(trifluoromethyl)-6H-benzo[c][1]benzoxepin-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3O2/c16-15(17,18)10-5-6-12-13(7-10)20-8-9-3-1-2-4-11(9)14(12)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXVSEITOIGFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)C3=C(O1)C=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00722038 | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4504-94-3 | |

| Record name | 3-(Trifluoromethyl)dibenz[b,e]oxepin-11(6H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4504-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trifluoromethyl)dibenzo[b,e]oxepin-11(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00722038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

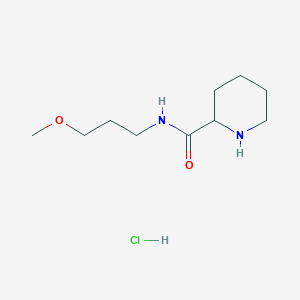

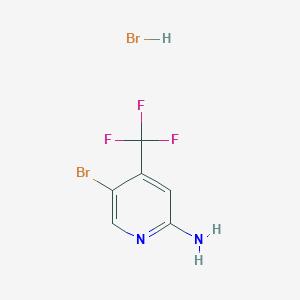

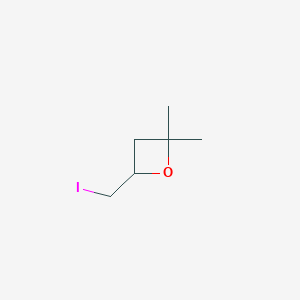

![[1-(4-Amino-benzenesulfonyl)-piperidin-4-yl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1398480.png)

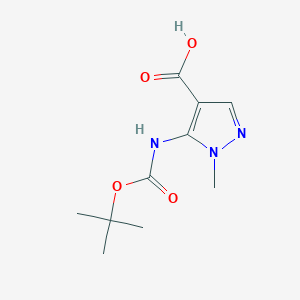

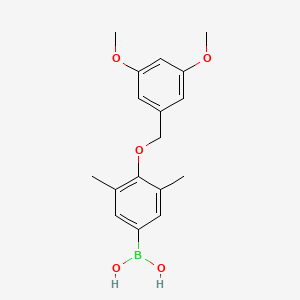

![((3'S)-1'-(tert-Butoxycarbonyl)-2-oxo-[1,3'-bipyrrolidin]-3-yl)triphenylphosphonium bromide](/img/structure/B1398484.png)

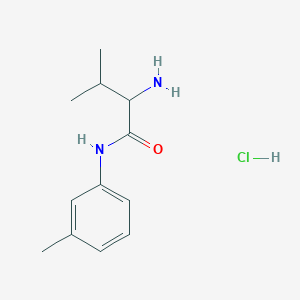

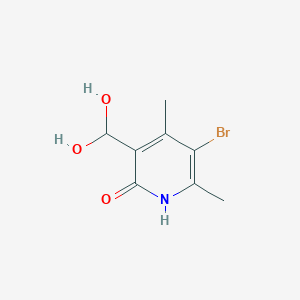

![N-[(4-Methylphenyl)sulfonyl]-N-phenylalanine](/img/structure/B1398495.png)